molecular formula C8H15NO4S B2366242 1-Ethynylcyclohexanamine sulfate CAS No. 1217008-17-7

1-Ethynylcyclohexanamine sulfate

Cat. No.: B2366242
CAS No.: 1217008-17-7
M. Wt: 221.27
InChI Key: FFDKQGXYUZPJGT-UHFFFAOYSA-N
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Description

1-Ethynylcyclohexanamine sulfate is an organic compound with the molecular formula C8H13N It is a derivative of cyclohexanamine, where an ethynyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylcyclohexanamine sulfate can be synthesized through a multi-step process. The initial step involves the preparation of 1-ethynylcyclohexanamine by reacting cyclohexanone with ethynylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran. The resulting 1-ethynylcyclohexanamine is then treated with sulfuric acid to form the sulfate salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylcyclohexanamine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethynyl group is replaced by other functional groups like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-Ethynylcyclohexanamine sulfate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethynylcyclohexanamine sulfate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, resulting in various biological effects.

Comparison with Similar Compounds

    1-Ethynylcyclohexylamine: A closely related compound with similar structural features but without the sulfate group.

    Cyclohexanamine: The parent compound, which lacks the ethynyl group.

    1-Ethynylcyclohexanol: A derivative where the amine group is replaced by a hydroxyl group.

Uniqueness: 1-Ethynylcyclohexanamine sulfate is unique due to the presence of both the ethynyl and sulfate groups, which confer distinct chemical and biological properties. The sulfate group enhances the compound’s solubility in water and its ability to interact with biological molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethynylcyclohexan-1-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.H2O4S/c1-2-8(9)6-4-3-5-7-8;1-5(2,3)4/h1H,3-7,9H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDKQGXYUZPJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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